

Introduction: The Pyrimidine Scaffold and the Role of a Versatile Intermediate

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Compound of Interest

Compound Name:	4-Bromo-6-(4-methoxyphenyl)pyrimidine
CAS No.:	1260842-76-9
Cat. No.:	B1463211

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The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.^{[1][2]} Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. Consequently, pyrimidine derivatives have been successfully developed into drugs with applications ranging from anticancer (e.g., 5-Fluorouracil) and antiviral (e.g., Zidovudine) to antibacterial and antihypertensive therapies.^{[1][3]} The development of novel therapeutics often hinges on the efficient and strategic functionalization of this privileged scaffold.

This guide focuses on **4-Bromo-6-(4-methoxyphenyl)pyrimidine**, a highly versatile synthetic intermediate. Its design is uniquely suited for diversification through modern cross-coupling chemistry. The molecule features a stable, electron-donating methoxyphenyl group at the C6 position and a reactive C4-bromo substituent. This arrangement makes the C4 position a prime target for palladium-catalyzed reactions, allowing for the controlled introduction of a wide range of molecular fragments. This application note provides senior researchers and drug development scientists with a detailed overview of its properties, key synthetic transformations, and step-by-step protocols to leverage its full potential in discovery programs.

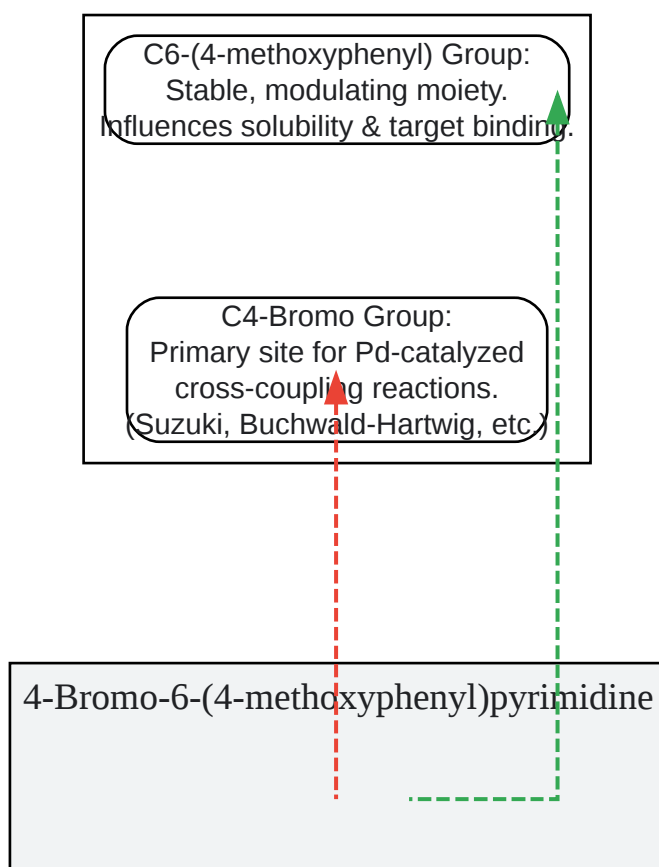
Physicochemical Properties and Structural Data

A thorough understanding of the starting material's properties is critical for reaction optimization and safety.

Property	Data
IUPAC Name	4-Bromo-6-(4-methoxyphenyl)pyrimidine
CAS Number	1260842-76-9[4]
Molecular Formula	C ₁₁ H ₉ BrN ₂ O
Molecular Weight	265.11 g/mol
Appearance	Off-white to yellow solid
Purity	Typically ≥95%
InChI Key	ALNDJPXEQTVHSG-UHFFFAOYSA-N
Canonical SMILES	<chem>COC1=CC=C(C=C1)C2=CC(=NC=N2)Br</chem>

Core Structure and Strategic Reaction Sites

The utility of **4-Bromo-6-(4-methoxyphenyl)pyrimidine** stems from its distinct electronic and structural features. The C4-bromo bond is the primary site for synthetic modification, while the methoxyphenyl group at C6 serves as a stable anchor that can influence the molecule's overall properties and biological interactions.



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Caption: Core structure highlighting the reactive C4-bromo and stable C6-aryl sites.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The C-Br bond on the electron-deficient pyrimidine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful method for creating carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. For **4-Bromo-6-(4-methoxyphenyl)pyrimidine**, this reaction enables the introduction of a diverse range of aryl,

heteroaryl, or vinyl substituents at the C4 position, dramatically expanding the accessible chemical space.^{[5][6]}

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative addition of the C-Br bond to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid in the transmetalation step.

Detailed Protocol: Synthesis of 4-Aryl-6-(4-methoxyphenyl)pyrimidine

- **Materials:**
 - **4-Bromo-6-(4-methoxyphenyl)pyrimidine** (1.0 equiv)
 - Arylboronic acid (1.2-1.5 equiv)
 - Palladium catalyst [e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂] (1-5 mol%)
 - Base [e.g., Na₂CO₃, K₂CO₃, or K₃PO₄] (2.0-3.0 equiv)
 - Anhydrous, degassed solvent [e.g., 1,4-Dioxane, Toluene, or DME/Water mixture]
- **Procedure:**
 - To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **4-Bromo-6-(4-methoxyphenyl)pyrimidine**, the arylboronic acid, and the palladium catalyst.
 - Add the base. For aqueous mixtures, the base is often dissolved in water.
 - Add the anhydrous, degassed solvent(s). The total concentration should be around 0.1-0.2 M.
 - Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle (3x).
 - Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
- Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
- Separate the organic layer. Wash with water and then with brine.
- Dry the organic phase over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-(4-methoxyphenyl)pyrimidine.
- Expert Insights & Troubleshooting:
 - Catalyst Choice: For simple arylboronic acids, $\text{Pd}(\text{PPh}_3)_4$ is often sufficient. For more challenging or sterically hindered substrates, catalysts with more sophisticated ligands like dppf (in $\text{Pd}(\text{dppf})\text{Cl}_2$) can provide better yields.
 - Base and Solvent System: An aqueous base system (e.g., Na_2CO_3 in Dioxane/Water) is robust and widely applicable.[7] For water-sensitive substrates, anhydrous conditions with K_3PO_4 in dioxane can be effective.
 - De-boronation: Boronic acids can be unstable under prolonged heating. Using a slight excess (1.2 equiv) is standard, but if de-boronation is observed, increasing the amount to 1.5 equiv may be necessary.

Buchwald-Hartwig Amination: C-N Bond Formation

The ability to form C-N bonds is critical in medicinal chemistry, as amine functionalities are key components of many drug molecules, influencing their solubility, basicity, and ability to form hydrogen bonds. The Buchwald-Hartwig amination allows for the coupling of primary or secondary amines to the C4 position of the pyrimidine core.[8]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction involves a $\text{Pd}(0)/\text{Pd}(\text{II})$ catalytic cycle. A key difference is the formation of a palladium-amido complex after oxidative addition. A strong, non-nucleophilic base (e.g., NaOtBu , LHMDS) is required to deprotonate the

amine or the intermediate palladium-amine complex, facilitating the formation of the crucial palladium-amido species prior to reductive elimination.

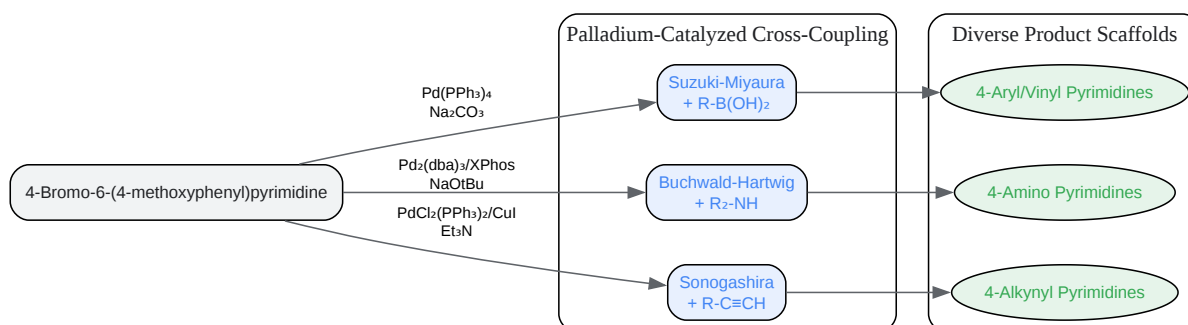
Detailed Protocol: Synthesis of N-Substituted-4-amino-6-(4-methoxyphenyl)pyrimidine

- Materials:
 - **4-Bromo-6-(4-methoxyphenyl)pyrimidine** (1.0 equiv)
 - Primary or secondary amine (1.2-1.5 equiv)
 - Palladium pre-catalyst [e.g., Pd₂(dba)₃ or Pd(OAc)₂] (1-3 mol%)
 - Phosphine Ligand [e.g., XPhos, SPhos, or BINAP] (2-6 mol%)
 - Base [e.g., NaOtBu or Cs₂CO₃] (1.4-2.0 equiv)
 - Anhydrous, degassed solvent [e.g., Toluene or Dioxane]
- Procedure:
 - In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.
 - Add **4-Bromo-6-(4-methoxyphenyl)pyrimidine** and the amine (if solid).
 - Add the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe at this stage.
 - Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, cool the mixture to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.
 - Dilute with Ethyl Acetate and water, and separate the layers.

- Extract the aqueous layer with Ethyl Acetate (2x).
- Combine the organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate.
- Purify the crude product by flash column chromatography.
- Expert Insights & Troubleshooting:
 - Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos or SPhos are generally highly effective for a broad range of amines.
 - Base Sensitivity: Many functional groups are sensitive to strong bases like NaOtBu. For such cases, a weaker base like Cs_2CO_3 can be a viable alternative, though it may require a higher reaction temperature or longer reaction time.
 - Catalyst Deactivation: Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere, as oxygen and water can deactivate the palladium catalyst.

Synthetic Workflow and Diversification Potential

The true power of **4-Bromo-6-(4-methoxyphenyl)pyrimidine** lies in its ability to serve as a central hub for generating a library of diverse analogs through parallel synthesis workflows.



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Caption: Diversification workflow from the common intermediate to various product classes.

Applications in Drug Discovery and Materials Science

Derivatives synthesized from **4-Bromo-6-(4-methoxyphenyl)pyrimidine** are valuable candidates for various applications, primarily driven by the rich pharmacology of the pyrimidine core.^{[9][10]}

Application Area / Target Class	Reaction Type Employed	Rationale and Examples
Kinase Inhibitors	Buchwald-Hartwig	The pyrimidine scaffold is a well-known "hinge-binder" in many kinase inhibitors. The C4-amino group, installed via Buchwald-Hartwig, can form critical hydrogen bonds in the ATP-binding pocket of kinases like EGFR or VEGFR.[11] The C6-methoxyphenyl group can occupy adjacent hydrophobic pockets.
GPCR Modulators	Suzuki-Miyaura	G-Protein Coupled Receptors often feature aromatic-rich binding sites. Introducing diverse aryl or heteroaryl groups at the C4 position via Suzuki coupling allows for fine-tuning of van der Waals and π - π stacking interactions to modulate receptor activity.
Bone Anabolic Agents	Buchwald-Hartwig	Certain substituted 2-aminopyrimidines have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[12] The N-acylated derivatives, accessible from the Buchwald-Hartwig product, could be explored for this therapeutic application.
Organic Electronics	Sonogashira / Suzuki	The extended π -systems created by coupling aryl or alkynyl groups can lead to

materials with interesting photophysical properties. These derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

4-Bromo-6-(4-methoxyphenyl)pyrimidine is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry and materials science. Its well-defined reactivity at the C4 position allows for the reliable and predictable application of powerful synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions. By providing a direct route to a wide range of C4-functionalized pyrimidines, this intermediate enables research teams to rapidly generate novel compound libraries, accelerate structure-activity relationship (SAR) studies, and ultimately advance the discovery of new lead compounds and functional materials.

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